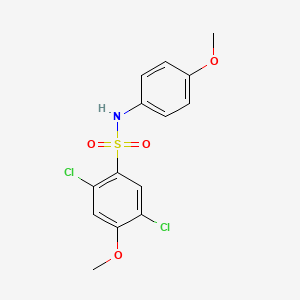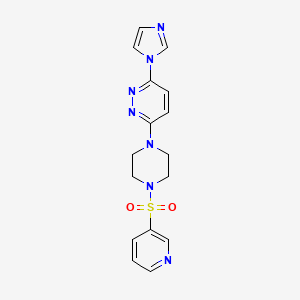
2-(Dimethylamino)-6-iodobenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)-6-iodobenzaldehyde is an organic compound with the molecular formula C9H10INO It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 2-position and an iodine atom at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-6-iodobenzaldehyde typically involves the iodination of 2-(Dimethylamino)benzaldehyde. One common method is the Sandmeyer reaction, where 2-(Dimethylamino)benzaldehyde is treated with iodine and a copper catalyst under acidic conditions to introduce the iodine atom at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Dimethylamino)-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.
Major Products Formed
Oxidation: 2-(Dimethylamino)-6-iodobenzoic acid.
Reduction: 2-(Dimethylamino)-6-iodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Dimethylamino)-6-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of dyes and pigments.
作用機序
The mechanism of action of 2-(Dimethylamino)-6-iodobenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The dimethylamino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the iodine substitution, resulting in different reactivity and applications.
6-Iodobenzaldehyde:
2-(Dimethylamino)-6-bromobenzaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
2-(Dimethylamino)-6-iodobenzaldehyde is unique due to the presence of both the dimethylamino group and the iodine atom, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.
特性
IUPAC Name |
2-(dimethylamino)-6-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXDUCCIEKCYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(Benzo[3,4-D]1,3-dioxolan-5-ylmethyl)piperazinyl phenylcyclopentyl ketone](/img/structure/B2722255.png)
![1,3-dimethyl-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-7-propyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2722257.png)

![4-(3-Chlorophenyl)-2-[(4-methoxyphenyl)methyl]-5-methyl-1,2,4-triazol-3-one](/img/structure/B2722261.png)
![3-Tert-butyl-1-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)urea](/img/structure/B2722262.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)acetamide](/img/structure/B2722264.png)


![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2722268.png)
